molecular formula C22H46O2S B14417045 2-Methoxy-3-(octadecylsulfanyl)propan-1-OL CAS No. 83517-58-2

2-Methoxy-3-(octadecylsulfanyl)propan-1-OL

Cat. No.: B14417045
CAS No.: 83517-58-2
M. Wt: 374.7 g/mol
InChI Key: ZJICKDPTXMNTPU-UHFFFAOYSA-N
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Description

2-Methoxy-3-(octadecylsulfanyl)propan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a methoxy group, an octadecylsulfanyl group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(octadecylsulfanyl)propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypropan-1-ol with octadecylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(octadecylsulfanyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The methoxy and octadecylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-3-(octadecylsulfanyl)propan-1-OL has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(octadecylsulfanyl)propan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially modulating enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(octadecyloxy)-1-propanol
  • 2-Propanol, 1-methoxy-

Uniqueness

2-Methoxy-3-(octadecylsulfanyl)propan-1-OL is unique due to the presence of the octadecylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications where these properties are desired.

Properties

CAS No.

83517-58-2

Molecular Formula

C22H46O2S

Molecular Weight

374.7 g/mol

IUPAC Name

2-methoxy-3-octadecylsulfanylpropan-1-ol

InChI

InChI=1S/C22H46O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3

InChI Key

ZJICKDPTXMNTPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCC(CO)OC

Origin of Product

United States

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